![molecular formula C20H24N2O3 B4427460 N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4427460.png)
N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide
Overview
Description
N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, its development was discontinued due to safety concerns. Despite this, GW 501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mechanism of Action
N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide 501516 exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
This compound 501516 has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy expenditure. It also promotes mitochondrial biogenesis, which enhances cellular energy production. Additionally, this compound 501516 has anti-inflammatory properties and has been shown to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide 501516 has several advantages for use in laboratory experiments. It is a potent and selective PPARδ agonist, making it a valuable tool for studying PPARδ signaling pathways. It also has a long half-life, which allows for sustained activation of PPARδ. However, its use in laboratory experiments is limited by safety concerns and ethical considerations.
Future Directions
There are several potential future directions for research on N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide 501516. One area of interest is its potential use in the treatment of metabolic disorders such as type 2 diabetes and obesity. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on mitochondrial biogenesis and inflammation. Finally, research is needed to develop safer and more effective PPARδ agonists for therapeutic use.
Scientific Research Applications
N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and promote mitochondrial biogenesis. These properties make it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and obesity.
properties
IUPAC Name |
2-[2-(3-methylphenoxy)propanoylamino]-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13(2)21-20(24)17-10-5-6-11-18(17)22-19(23)15(4)25-16-9-7-8-14(3)12-16/h5-13,15H,1-4H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAZESBMGBQARD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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